molecular formula C7H4BrF4NO2 B13432205 6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol

6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol

Cat. No.: B13432205
M. Wt: 290.01 g/mol
InChI Key: NESJBRJRELHKHO-UHFFFAOYSA-N
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Description

6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H5BrF4NO2 It is a phenolic compound that contains amino, bromo, fluoro, and trifluoromethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol can be achieved through multi-step organic synthesis. One common method involves the introduction of the trifluoromethoxy group via nucleophilic substitution, followed by the introduction of the amino group through amination reactions. The bromine and fluorine atoms are typically introduced through halogenation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of high-purity starting materials are crucial for achieving high yields and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the nitro group can yield aniline derivatives.

Scientific Research Applications

6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-3-fluoro-2-(trifluoromethoxy)phenol
  • 6-bromo-2-fluoro-3-(trifluoromethoxy)phenol
  • 4-bromo-3-fluorophenol

Uniqueness

6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both halogen atoms (bromine and fluorine) and the trifluoromethoxy group enhances its reactivity and potential for diverse applications. Additionally, the amino group provides opportunities for further functionalization and derivatization.

Properties

Molecular Formula

C7H4BrF4NO2

Molecular Weight

290.01 g/mol

IUPAC Name

6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H4BrF4NO2/c8-2-1-3(13)5(14)6(4(2)9)15-7(10,11)12/h1,14H,13H2

InChI Key

NESJBRJRELHKHO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)OC(F)(F)F)O)N

Origin of Product

United States

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